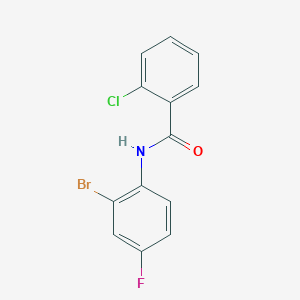

N-(2-bromo-4-fluorophenyl)-2-chlorobenzamide

Description

N-(2-Bromo-4-fluorophenyl)-2-chlorobenzamide (CAS: 1039903-83-7) is a halogenated benzamide derivative with a molecular formula of C₁₃H₈BrClFNO. It is synthesized via coupling reactions involving 2-chlorobenzoyl chloride and substituted anilines, yielding a white to off-white solid with high purity (97%) . The compound’s structure features a 2-chlorobenzamide group linked to a 2-bromo-4-fluorophenyl moiety, conferring unique electronic and steric properties.

Properties

IUPAC Name |

N-(2-bromo-4-fluorophenyl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClFNO/c14-10-7-8(16)5-6-12(10)17-13(18)9-3-1-2-4-11(9)15/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDGIKORKSJIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-fluorophenyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-bromo-4-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-fluorophenyl)-2-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-2-chlorobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-fluorophenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs differ in halogen substitution patterns or the position of functional groups. Key comparisons include:

Table 1: Comparison of Halogenated Benzamide Derivatives

Key Observations :

- Halogen Position : Substitution at the 2-position on the benzamide (e.g., 2-Cl vs. 4-Cl) significantly alters electronic properties. For example, 2-chloro derivatives exhibit downfield shifts in ¹H-NMR due to the electron-withdrawing effect of the ortho-Cl .

- Melting Points: Compounds with polar groups (e.g., -OH in ) have lower melting points (~159°C) compared to non-polar halogenated analogs (~201–210°C) .

- Crystallography: Substituents influence crystal packing. For instance, N-(phenyl)-2-chlorobenzamide crystallizes in a tetragonal system (P4₃), while alkyl-substituted analogs adopt monoclinic structures .

Electronic and Spectroscopic Differences

- 35Cl NQR Frequencies : Ortho-chloro substitution in benzamides increases 35Cl NQR frequencies compared to alkyl-substituted analogs. For example, N-(2-chlorophenyl)-2-chlorobenzamide exhibits higher frequencies than N-(2-chlorophenyl)-acetamide due to enhanced resonance effects .

- IR Spectroscopy : The carbonyl stretch (C=O) in 2-chlorobenzamides appears at ~1680 cm⁻¹, slightly lower than in 4-chloro derivatives (~1695 cm⁻¹), reflecting differences in conjugation .

Biological Activity

N-(2-bromo-4-fluorophenyl)-2-chlorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H9BrClN

- Molecular Weight : 292.57 g/mol

The presence of bromine, fluorine, and chlorine atoms in its structure contributes to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and proteins. The compound may act as an inhibitor by binding to these targets, which alters their activity and subsequently affects various biological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound is known to inhibit certain enzymes, which can lead to altered metabolic pathways.

- Protein Binding : It has been observed to bind to proteins, potentially modulating their function in cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- Studies have shown that compounds with similar structures can exhibit selective toxicity towards cancer cell lines. For instance, high-throughput screening against non-small-cell lung cancer (NSCLC) lines revealed compounds that demonstrated significant cytotoxicity (EC50 values < 1 μM) toward specific cancer cells .

- The selective toxicity is attributed to differential expression of metabolic enzymes in sensitive cell lines, suggesting that this compound may also follow this trend.

-

Antimicrobial Activity :

- Preliminary studies suggest potential antimicrobial properties, although more detailed investigations are needed to confirm these effects.

-

Enzyme Modulation :

- The compound's ability to modulate enzyme activity positions it as a candidate for further exploration in therapeutic contexts, particularly concerning metabolic disorders and cancer treatment.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of related compounds and provided insights into the potential applications of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.